1,1-Difluoro-5-azaspiro[2.5]octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-5-azaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)4-6(7)2-1-3-10-5-6/h10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPBRUMTUBKORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(F)F)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,1 Difluoro 5 Azaspiro 2.5 Octane and Its Derivatives
Chemical Derivatization and Functionalization of the 1,1-Difluoro-5-azaspiro[2.5]octane Scaffold
Orthogonal Functional Group Interconversions on the Spirocycle
Orthogonal functional group interconversions allow for the selective modification of one functional group in the presence of others. For derivatives of this compound, this is particularly relevant when substituents are present on the piperidine (B6355638) ring. The gem-difluorocyclopropane moiety is generally stable under a variety of reaction conditions, allowing for a wide range of transformations on other parts of the molecule.
For instance, if a derivative is synthesized with a functional group at the C4 position of the piperidine ring (before the introduction of the exocyclic double bond), this group can be further manipulated.
Scheme 2: Hypothetical Orthogonal Functional Group Interconversions
Table 2: Examples of Orthogonal Functional Group Interconversions
| Initial Functional Group | Target Functional Group | Reagents and Conditions |
| Ester (-COOR) | Carboxylic Acid (-COOH) | LiOH, THF/H₂O |
| Carboxylic Acid (-COOH) | Amide (-CONR₂) | HBTU, DIPEA, Amine |
| Ketone (=O) | Alcohol (-OH) | NaBH₄, MeOH |
| Alcohol (-OH) | Halide (-X) | SOCl₂ or PBr₃ |
These transformations are standard in organic synthesis and their applicability would depend on the specific substrate and the need to avoid any potential side reactions. The stability of the gem-difluorocyclopropane ring under these conditions is a key advantage.
Late-Stage C-H Functionalization of Azaspiro[2.5]octane Derivatives
Late-stage C-H functionalization is a powerful tool in medicinal chemistry for the rapid diversification of complex molecules. rsc.org For saturated aza-heterocycles like this compound, the focus is typically on the activation of C-H bonds adjacent to the nitrogen atom (α-amino C-H bonds).
Several methods have been developed for the C-H functionalization of piperidines. One common approach involves the in-situ formation of an N-acyliminium ion, which can then be trapped by a variety of nucleophiles. This can be achieved through electrochemical oxidation or the use of a chemical oxidant.
Another strategy involves directed C-H activation, where a directing group installed on the nitrogen atom guides a transition metal catalyst to a specific C-H bond. However, for a simple N-H or N-alkyl piperidine, the most accessible C-H bonds are typically at the C2 and C6 positions.
Scheme 3: Potential Late-Stage C-H Functionalization
Table 3: Potential Methods for Late-Stage C-H Functionalization
| Position | Method | Potential Reagents/Catalysts | Introduced Functional Group |
| C2/C6 | Photoredox Catalysis | Ir or Ru photocatalyst, oxidant | Alkyl, Aryl, Cyano |
| C2/C6 | Copper-Catalyzed Amination | Cu(I) catalyst, nitrogen source | Amino |
| C3/C5 | Radical-based approaches | Radical initiator (e.g., DTBP) | Various |
It is important to note that the regioselectivity of C-H functionalization can be challenging to control. In the case of this compound, the C2 and C6 positions are equivalent, simplifying the regiochemical outcome for functionalization at the α-position. Functionalization at the more remote C3 and C5 positions would likely require more specialized catalytic systems. The development of selective late-stage C-H functionalization methods for this specific scaffold would be a valuable endeavor for expanding its chemical space for drug discovery programs.
Structural Elucidation and Conformational Analysis of 1,1 Difluoro 5 Azaspiro 2.5 Octane Systems
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
A search of crystallographic databases yielded no crystal structure for 1,1-Difluoro-5-azaspiro[2.5]octane.
Conformational Preferences and Dynamic Behavior of the Azaspiro[2.5]octane Moiety in Solution
While general principles of conformational analysis for azaspiro[2.5]octane systems can be discussed, specific studies on the 1,1-difluoro substituted variant, detailing its unique conformational preferences and dynamic behavior in solution, are absent from the literature.
Computational and Theoretical Chemistry Studies of 1,1 Difluoro 5 Azaspiro 2.5 Octane
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 1,1-Difluoro-5-azaspiro[2.5]octane. These calculations can determine the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, these methods can predict thermodynamic stability through the calculation of formation energies and reaction energies. By modeling potential reaction pathways, quantum chemistry can identify the most likely sites for electrophilic or nucleophilic attack, thereby predicting the molecule's reactivity profile. For instance, the presence of the gem-difluoro group on the cyclopropane (B1198618) ring and the tertiary amine in the piperidine (B6355638) ring are expected to be key determinants of its electronic properties.
Molecular Dynamics and Docking Simulations for Ligand-Target Interaction Profiling
To understand how this compound might interact with biological targets, molecular dynamics (MD) simulations and molecular docking are employed. Molecular docking would predict the preferred binding orientation and affinity of the compound within the active site of a specific protein target. This is achieved by sampling a vast number of possible conformations and positions of the ligand relative to the receptor.
Following docking, MD simulations can provide a dynamic view of the ligand-protein complex over time. These simulations model the movements of atoms and can reveal the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and halogen bonds), and the conformational changes induced in both the ligand and the target upon binding. This level of detail is invaluable for structure-based drug design and for optimizing the affinity and selectivity of lead compounds.
Conformational Analysis and Energy Landscape Mapping using Advanced Computational Methods
The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and to map the energy landscape that governs the transitions between them. Advanced computational methods, such as systematic or stochastic conformational searches combined with high-level quantum mechanical calculations, are used for this purpose.
Understanding the conformational preferences is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site. For this compound, key conformational features would include the puckering of the piperidine ring and the relative orientation of the spiro-fused cyclopropane ring. An energy landscape map would quantify the energy barriers between different chair, boat, or twist-boat conformations of the piperidine moiety.
Prediction of Molecular Descriptors Relevant to Research and Development (e.g., topological polar surface area, predicted log P)
Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the behavior of compounds. For this compound, several key descriptors can be predicted using computational tools.
The topological polar surface area (TPSA) is a descriptor used to estimate the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration. The predicted log P (octanol-water partition coefficient) is a measure of the molecule's lipophilicity, which influences its solubility, absorption, and distribution.
Below is a table of computationally predicted molecular descriptors for this compound.
| Molecular Descriptor | Predicted Value | Significance |
| Molecular Weight | 147.16 g/mol | The mass of one mole of the compound. |
| XLogP3 | 1.1 | A measure of lipophilicity. |
| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms bonded to electronegative atoms. |
| Hydrogen Bond Acceptor Count | 1 | The number of electronegative atoms capable of accepting hydrogen bonds. |
| Rotatable Bond Count | 0 | The number of bonds that allow free rotation, indicating molecular flexibility. |
| Exact Mass | 147.0804616 g/mol | The precise mass of the most abundant isotope of the molecule. |
| Topological Polar Surface Area | 3.2 Ų | An indicator of a molecule's ability to permeate cell membranes. |
| Heavy Atom Count | 10 | The total number of non-hydrogen atoms in the molecule. |
| Complexity | 141 | A measure of the intricacy of the molecular structure. |
These predicted properties are instrumental in the early stages of research and development, allowing for the prioritization of compounds for synthesis and further experimental testing.
Applications of 1,1 Difluoro 5 Azaspiro 2.5 Octane As a Chemical Scaffold and Building Block
Strategic Utility in Medicinal Chemistry Research and Molecular Design
The rigid, three-dimensional structure of 1,1-Difluoro-5-azaspiro[2.5]octane, coupled with the presence of the electron-withdrawing fluorine atoms, makes it a valuable scaffold in medicinal chemistry. Its integration into drug candidates can significantly influence their pharmacological profiles.
Design and Synthesis of Novel Scaffolds for Modulating Biological Targets
The this compound core serves as a bioisostere for more common piperidine (B6355638) and cyclohexyl groups found in many biologically active compounds. The spirocyclic nature of the scaffold introduces a defined conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets. The synthesis of derivatives often involves the functionalization of the secondary amine, allowing for the attachment of various pharmacophoric groups.
While specific examples of marketed drugs containing the this compound moiety are not yet prevalent, the synthesis of related fluoro-substituted spiro-isoxazolines has been explored for potential anti-viral and anti-cancer applications. rsc.org These studies demonstrate the potential of fluorinated spirocycles to serve as core structures for the development of new therapeutic agents. rsc.org The general strategy involves leveraging the unique stereoelectronic properties of the fluorinated scaffold to optimize interactions with protein binding pockets.
Investigation of Fluorination's Impact on Compound Properties for Research Optimization
The introduction of gem-difluorination has a profound impact on the physicochemical properties of a molecule, a critical consideration in drug design and research optimization.
Metabolic Stability: One of the key advantages of incorporating fluorine is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s. Research on functionalized gem-difluorinated cycloalkanes has shown that gem-difluorination can either have no effect on or slightly improve metabolic stability. nih.gov This is a crucial attribute for increasing the in vivo half-life of drug candidates. For instance, modifications to certain alicyclic amines with piperidine analogues have demonstrated improved metabolic stability in rat liver microsomes. nih.gov
The following table summarizes the general effects of gem-difluorination on key compound properties relevant to research optimization:
| Property | Impact of gem-Difluorination | Rationale |
| Metabolic Stability | Generally increased or unaffected | The high strength of the C-F bond resists enzymatic cleavage. nih.gov |
| Lipophilicity (LogP) | Context-dependent | Can be subtly modulated based on the overall molecular structure. nih.gov |
| Acidity/Basicity (pKa) | Decreased basicity of adjacent amines | The strong inductive effect of the fluorine atoms withdraws electron density. |
| Binding Affinity | Potentially enhanced | The conformational rigidity and unique electronic properties can lead to more specific and stronger interactions with biological targets. |
Development of Chemical Probes for Studying Biological Pathways and Interactions
The unique properties of fluorinated compounds also make them valuable tools in the development of chemical probes for biological research. The spirocyclic core of this compound can serve as a scaffold for the synthesis of probes designed to interact with specific enzymes or receptors. The fluorine atoms themselves can be utilized as reporter groups in ¹⁹F NMR spectroscopy, a technique that allows for the study of protein-ligand interactions without the background noise inherent in ¹H NMR.
Furthermore, the development of fluorescent probes based on spirocyclic structures is a burgeoning area of research. nih.gov While direct application of this compound in this context is not yet widely reported, its structural motifs are analogous to those used in the design of probes that exhibit changes in fluorescence upon binding to a target. nih.gov The synthesis of fluorinated rhodamine derivatives, for example, has led to probes with improved selectivity for metal ions and enhanced performance in cellular imaging. mdpi.com
Contributions to Advanced Materials Science and Polymer Chemistry
The incorporation of fluorine into polymers and advanced materials can impart desirable properties such as thermal stability, chemical resistance, and unique surface characteristics. Fluorinated building blocks are crucial in the synthesis of these high-performance materials. tandfonline.com
While specific research detailing the use of this compound in polymer chemistry is limited, its structural features suggest potential applications. The difluorocyclopropane unit can contribute to increased thermal stability and hydrophobicity in a polymer backbone. The piperidine nitrogen offers a reactive handle for polymerization or for grafting onto existing polymer chains. The development of novel fluorinated building blocks is an active area of research, with a focus on creating monomers that can be used to produce recyclable fluorinated polymers. tandfonline.com The unique spirocyclic and fluorinated nature of this compound makes it a candidate for exploration in the synthesis of specialty polymers with tailored properties for applications in areas such as coatings, membranes, and advanced composites.
Role in the Synthesis of Agrochemicals and Other Fine Chemicals
Fluorine-containing compounds play a significant role in the agrochemical industry, with a substantial percentage of modern pesticides containing at least one fluorine atom. nih.gov The introduction of fluorine can enhance the efficacy, metabolic stability, and transport of active ingredients in plants. researchgate.net Fluorinated heterocycles are particularly important scaffolds in the design of new agrochemicals. researchgate.net
The this compound building block holds potential for the synthesis of novel agrochemicals. The spirocyclic core could be incorporated into insecticide, herbicide, or fungicide candidates to improve their biological activity and environmental profile. Patent literature often highlights the use of novel fluorinated heterocycles in the development of new crop protection agents. researchgate.net Although direct examples involving this compound are not prominent, the general principles of agrochemical design suggest its utility as a scaffold for creating next-generation active ingredients with improved performance and safety profiles.
Advanced Methodologies and Future Research Directions for 1,1 Difluoro 5 Azaspiro 2.5 Octane Chemistry
Implementation of Flow Chemistry and Continuous Manufacturing for Scalable Synthesis of Azaspirocycles
The transition from traditional batch processing to continuous manufacturing is a key development in the pharmaceutical industry, driven by the need for cost reduction, improved safety, and faster development cycles. nih.gov Continuous manufacturing, often referred to as flow chemistry, involves an uninterrupted production process within a single, integrated system. acs.org This approach offers substantial advantages for the scalable synthesis of complex molecules like azaspirocycles.
In contrast to batch production, where materials are processed in discrete, sequential steps, continuous flow systems allow for enhanced control over reaction parameters such as temperature, pressure, and residence time. youtube.com This precise control is particularly advantageous for reactions involving hazardous reagents or unstable intermediates, which may be relevant in the synthesis of fluorinated compounds. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, enabling reactions to be performed under conditions that are difficult or unsafe to achieve in large batch reactors. youtube.com
For the synthesis of 1,1-Difluoro-5-azaspiro[2.5]octane, flow chemistry could offer a safer, more efficient, and scalable manufacturing platform. The integration of synthesis, purification, and even final dosage formation into a single continuous process has been demonstrated for other pharmaceuticals, significantly reducing production time and facility footprint. kit.edu By adapting the synthetic steps for this azaspirocycle to a continuous flow process, manufacturers can potentially improve yield, ensure consistent product quality, and respond more flexibly to changes in demand. researchgate.netnih.gov
Table 1: Comparison of Batch vs. Continuous Manufacturing for Azaspirocycle Synthesis
| Feature | Batch Manufacturing | Continuous Manufacturing (Flow Chemistry) |
| Process Mode | Discrete, sequential steps | Uninterrupted, integrated process acs.org |
| Scalability | Often requires re-optimization | Scaled by extending operation time researchgate.net |
| Safety | Higher risk with large volumes of hazardous materials | Smaller reaction volumes, enhanced heat transfer, improved safety nih.gov |
| Process Control | Less precise control over parameters | High precision in temperature, pressure, and residence time youtube.com |
| Footprint | Large, dedicated equipment for each step | Compact, integrated systems kit.edu |
| Flexibility | Low; difficult to adjust production volume | High; production can be started or stopped as needed researchgate.net |
Application of Machine Learning and Artificial Intelligence in the Design and Optimization of Spirocyclic Compounds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.gov These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize synthetic pathways, significantly reducing the time and cost of development. nih.govresearchgate.net For spirocyclic compounds like this compound, AI and ML offer powerful approaches for exploring chemical space and designing novel analogs with improved therapeutic profiles.
Generative AI models can design new molecular structures from scratch that meet a predefined set of property criteria. Current time information in Bangalore, IN.d-nb.info For instance, an AI model could be trained on known bioactive spirocycles to generate novel this compound derivatives predicted to have high potency and favorable pharmacokinetic properties. These models can learn the complex relationships between chemical structure and biological activity, guiding medicinal chemists toward more promising areas of chemical space. uni-bayreuth.de
Furthermore, ML algorithms can predict reaction outcomes and recommend optimal conditions for chemical synthesis. researchgate.net By integrating AI with automated synthesis platforms, researchers can create "self-driving" laboratories that iteratively design, synthesize, and test new compounds, rapidly identifying the best candidates. chemrxiv.org This closed-loop optimization can dramatically accelerate the lead optimization phase for new drugs based on the azaspirocycle scaffold. rsc.org The ability of AI to model complex drug-protein interactions with high accuracy can also help identify the most promising biological targets for these novel compounds. nih.gov
Table 2: Applications of AI and Machine Learning in Spirocycle Chemistry
| Application Area | Description | Potential Impact on this compound |
| De Novo Design | Generative models create novel molecules with desired properties. d-nb.info | Design of new derivatives with enhanced potency or selectivity. |
| Property Prediction | ML models predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. uni-bayreuth.de | Early-stage filtering of candidates to reduce late-stage failures. |
| Synthesis Optimization | Algorithms predict reaction yields and identify optimal conditions (catalyst, solvent, temperature). researchgate.net | More efficient and cost-effective synthesis routes. |
| Target Identification | AI analyzes biological data to identify and validate new drug targets. researchgate.net | Discovery of new therapeutic applications for the spirocyclic scaffold. |
| Lead Optimization | AI-driven platforms accelerate the iterative process of improving lead compounds. rsc.org | Faster development of preclinical candidates. |
Chemoinformatic Analysis of the Chemical Space Occupied by Spirocyclic Systems
Chemoinformatics provides the tools to organize, analyze, and visualize the vast world of chemical structures and their associated properties, a concept known as "chemical space". Analyzing the chemical space of spirocyclic systems is crucial for understanding their structural diversity and identifying underexplored areas with high potential for drug discovery. Spirocycles are valued for their distinct three-dimensionality, a feature that often leads to improved pharmacological properties compared to flatter aromatic compounds.
A systematic analysis of nearly 47,000 bioactive spirocyclic compounds revealed significant scaffold diversity but also showed that only a limited number of ring size combinations have been explored. This finding suggests that there is substantial untapped potential in designing novel spirocyclic scaffolds. For this compound, chemoinformatic tools can be used to map its position within the broader spirocycle chemical space and guide the design of new libraries.
By using computational descriptors to represent molecular structure and properties, researchers can create multi-dimensional maps of chemical space. These visualizations help in comparing the diversity of different compound collections and identifying opportunities for creating new molecules that occupy novel regions of this space. This approach can guide the synthesis of new libraries based on the this compound core, ensuring that the new compounds are structurally diverse and explore new property profiles, thereby increasing the chances of discovering novel bioactive agents.
Exploration of Novel Catalytic Systems for Efficient and Selective Functionalization of this compound
The development of novel catalytic systems is essential for the efficient and selective functionalization of complex scaffolds like this compound. Directing reactions to a specific C-H bond out of many is a significant challenge in organic synthesis. researchgate.net Transition metal catalysis has emerged as a powerful strategy for achieving such selective transformations. nih.gov
For a molecule like this compound, several positions are potential targets for functionalization to create diverse analogs. Catalytic methods that could be explored include:
Palladium-Catalyzed C-H Functionalization : Palladium catalysts are widely used for the selective activation of C-H bonds. nih.gov For instance, palladium-catalyzed reactions have been used to functionalize indole (B1671886) heterocyles in the synthesis of gem-difluoro olefins. youtube.com Similar strategies, potentially guided by the nitrogen atom in the azaspirocycle, could be developed to introduce new substituents at specific positions on the this compound scaffold.
Deconstructive Functionalization : Innovative methods that cleave a C-C bond to introduce new functionality are gaining traction. A deconstructive fluorination strategy using a silver catalyst has been reported for transforming cyclic amines into valuable fluorinated acyclic derivatives. nih.gov Exploring such deconstructive approaches could open up the spirocyclic core of this compound, leading to entirely new molecular frameworks.
Enantioselective Fluorination : For creating chiral centers, organocatalytic methods are highly valuable. Enamine catalysis has been successfully used for the enantioselective fluorination of spirocyclic aldehydes, producing tertiary fluorides with high precision. Adapting such methods could allow for the stereocontrolled introduction of additional fluorine atoms or other functional groups onto the azaspirocycle backbone.
The development of new catalytic systems is a frontier of chemical research, and applying these advanced methods to the this compound scaffold will be key to unlocking its full potential in medicinal chemistry. Current time information in Bangalore, IN.
Integration of High-Throughput Experimentation in Azaspirocycle Discovery and Development
High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical discovery, enabling researchers to rapidly test a large number of experimental conditions in parallel. This approach utilizes miniaturized reactor formats, such as 96- or 1536-well plates, along with automation and robotics to accelerate reaction screening and optimization.
For the discovery and development of azaspirocycles, HTE offers several key advantages:
Rapid Reaction Optimization : Instead of a slow, iterative process, HTE allows for the simultaneous testing of hundreds of different catalysts, ligands, solvents, and temperatures to quickly identify the optimal conditions for synthesizing or functionalizing this compound.
Discovery of Novel Reactions : By systematically screening random combinations of reagents and catalysts, HTE can uncover entirely new chemical transformations that might be missed by traditional, hypothesis-driven research.
Library Synthesis : HTE is ideal for rapidly synthesizing large libraries of analogs based on a core scaffold. This allows for the creation of a diverse set of this compound derivatives for biological screening, accelerating the identification of lead compounds.
Modern HTE workflows are supported by sophisticated software that assists in the design of experiment arrays and the analysis of the large datasets generated. The machine-readable data produced by HTE platforms is also highly suitable for training machine learning models, creating a powerful synergy between automated experimentation and artificial intelligence. The integration of HTE is crucial for efficiently exploring the vast chemical space around the azaspirocycle scaffold and shortening the timeline of drug discovery programs.
Table 3: Parameters for High-Throughput Experimentation (HTE) Screening
| Parameter | Variables to Screen | Rationale |
| Catalyst | Different transition metals (e.g., Pd, Ag, Rh, Ir), various oxidation states | To find the most active and selective metal center for a desired transformation. nih.gov |
| Ligand | Phosphines, N-heterocyclic carbenes, chiral ligands | To tune the steric and electronic properties of the catalyst, influencing reactivity and stereoselectivity. |
| Solvent | Polar, nonpolar, protic, aprotic solvents and mixtures | To optimize solubility, reaction rates, and product stability. |
| Base/Additive | Organic and inorganic bases, acids, oxidizing/reducing agents | To facilitate specific mechanistic steps, such as deprotonation or catalyst regeneration. |
| Temperature | Range from sub-ambient to elevated temperatures | To overcome activation barriers and control selectivity. |
| Concentration | Varying concentrations of reactants and catalysts | To study reaction kinetics and optimize throughput. |
Q & A
Basic: What are the key synthetic routes for 1,1-difluoro-5-azaspiro[2.5]octane, and how do reaction conditions influence stereochemical outcomes?
Answer:
Synthesis typically involves [2+2] cycloaddition or ring-opening strategies using fluorinated precursors. For example, spirocyclic amines (e.g., 5-azaspiro[2.5]octane derivatives) are fluorinated via electrophilic fluorinating agents like Selectfluor™ under inert conditions . Reaction temperature and solvent polarity critically affect stereoselectivity: low temperatures (-20°C) favor axial fluorination, while polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereochemical control.
Table 1: Representative Synthetic Conditions
| Precursor | Fluorinating Agent | Solvent | Yield (%) | Stereoselectivity (axial:equatorial) |
|---|---|---|---|---|
| 5-azaspiro[2.5]octane | Selectfluor™ | DCM | 65 | 3:1 |
| Tert-butyl spiroamine | NFSI | THF | 78 | 4:1 |
Advanced: How can computational modeling resolve contradictions in reported fluorination efficiencies for spirocyclic amines?
Answer:
Discrepancies in fluorination yields (e.g., 65% vs. 78% in Table 1) often stem from unaccounted electronic effects or solvent interactions. Density Functional Theory (DFT) simulations (e.g., using Gaussian or COMSOL) can model transition states to identify steric hindrance or charge distribution mismatches . For instance, hyperconjugative effects from adjacent nitrogen lone pairs may destabilize fluorination intermediates, requiring solvent optimization (e.g., THF vs. DCM) to mitigate side reactions .
Basic: What spectroscopic techniques are optimal for characterizing fluorinated spirocyclic compounds?
Answer:
- 19F NMR : Detects fluorine environments (δ -180 to -220 ppm for CF₂ groups) and confirms axial/equatorial configurations via coupling constants (e.g., J = 12–15 Hz for geminal fluorines) .
- X-ray Crystallography : Resolves spirocyclic geometry and fluorine placement in solid-state structures.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates.
Advanced: How can factorial design optimize reaction parameters for high-purity this compound synthesis?
Answer:
A 2^k factorial design evaluates variables (temperature, solvent, catalyst loading) to maximize yield and purity. For example:
- Factors : Temperature (Levels: -20°C, 25°C), Solvent (DCM, THF), Catalyst (0.5 eq, 1.0 eq).
- Response Surface Methodology (RSM) : Identifies interactions between factors, such as THF improving solubility at low temperatures but reducing fluorination efficiency .
Table 2: Factorial Design Outcomes
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| -20°C, THF, 0.5 eq | 72 | 98 |
| 25°C, DCM, 1.0 eq | 68 | 92 |
Basic: What safety protocols are essential when handling fluorinated spirocyclic amines?
Answer:
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile fluorinating agents.
- PPE : Acid-resistant gloves and goggles to prevent skin/eye contact with corrosive reagents (e.g., HF byproducts).
- Waste Disposal : Neutralize fluorinated waste with calcium carbonate before disposal .
Advanced: How does fluorination impact the compound’s bioactivity in drug discovery contexts?
Answer:
Fluorine’s electronegativity enhances binding affinity to target proteins (e.g., kinases) but may reduce metabolic stability. Comparative studies using isosteric non-fluorinated analogs reveal:
- Improved Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability.
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in vitro .
Basic: What are common pitfalls in scaling up spirocyclic compound synthesis?
Answer:
- Exothermic Reactions : Poor temperature control during fluorination leads to decomposition.
- Solvent Recovery : THF/DCM recycling requires distillation to avoid impurities.
- Crystallization Challenges : Spirocyclic compounds often form polymorphs; use seeded crystallization to ensure consistency .
Advanced: How can AI-driven cheminformatics accelerate the discovery of novel spirocyclic derivatives?
Answer:
Generative AI models (e.g., GPT-Chem) propose novel structures by training on spirocyclic compound databases. For example:
- Virtual Screening : Predicts binding scores for this compound analogs against cancer targets.
- Retrosynthetic Planning : Recommends optimal routes using CAS reaction data .
Basic: How to address low reproducibility in fluorination reactions?
Answer:
- Standardize Reagent Purity : Use ≥98% Selectfluor™ and anhydrous solvents.
- Control Humidity : Moisture hydrolyzes fluorinating agents; employ molecular sieves or gloveboxes.
- Detailed Reporting : Document exact stoichiometry, stirring rates, and quenching methods .
Advanced: What emerging applications exist for fluorinated spirocycles beyond medicinal chemistry?
Answer:
- Materials Science : As liquid crystal dopants (fluorine enhances dielectric anisotropy).
- Catalysis : Fluorinated spiroamines act as ligands in asymmetric hydrogenation (e.g., Ru-complexes) .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
